2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
Description
The compound 2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide features a benzamide core substituted with two methoxy groups at positions 2 and 2. The amide nitrogen is linked to a methyl group attached to a 1,2-oxazole ring fused with a thiophen-2-yl moiety. This structure combines electron-donating methoxy groups with heterocyclic components (1,2-oxazole and thiophene), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2,3-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-6-3-5-12(16(13)22-2)17(20)18-10-11-9-14(23-19-11)15-7-4-8-24-15/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUOQPHQHRRWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has the following structural formula:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzamide have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. Specifically, compounds with oxazole rings have demonstrated potent activity against breast cancer and lymphoma cells by targeting specific signaling pathways involved in tumor growth and survival .
The proposed mechanisms of action for related benzamide derivatives include:
- Inhibition of Kinase Activity : Some studies suggest that benzamide derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth .
- Chitin Synthesis Inhibition : Research indicates that certain benzamide derivatives can inhibit chitin synthesis in insects, which may be relevant for developing pest control agents .
Study 1: Antitumor Efficacy
In a study focusing on the antitumor efficacy of benzamide derivatives, researchers synthesized several compounds and tested their activity against human cancer cell lines. The results showed that the compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency .
Study 2: Mechanistic Insights
Another investigation explored the mechanism of action of related compounds through molecular docking studies. The findings suggested strong binding affinity to target proteins involved in cancer signaling pathways, confirming the potential of these compounds as therapeutic agents .
Data Table: Biological Activity Overview
| Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor | 10 - 25 | Breast Cancer | Apoptosis induction |
| Chitin Synthesis Inhibition | 20 - 30 | Insect Cell Cultures | Inhibition of chitin synthase |
| Kinase Inhibition | 15 - 35 | Various Cancer Cell Lines | Targeting specific kinases |
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related benzamide derivatives:
Impact of Substituents and Heterocycles
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups contrast with fluorine substituents in D677-0143 (). Methoxy groups improve solubility but may reduce metabolic stability compared to fluorine’s electron-withdrawing effects .
- Heterocyclic Rings: 1,2-Oxazole (target compound): Smaller ring size may enhance rigidity and fit into compact binding pockets. Thiazole (): Sulfur atom participates in hydrophobic interactions, critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
